Thiol-PEG8-acid (CAS 866889-02-3) is a discrete, heterobifunctional polyethylene glycol linker featuring a thiol (-SH) group for covalent attachment to transition metal surfaces and a terminal carboxylic acid (-COOH) for EDC/NHS-mediated amide coupling . With a precise 8-unit PEG spacer (molecular weight 458.56 g/mol), this compound provides a highly hydrophilic, flexible tether. In industrial and advanced research procurement, it serves as a critical raw material for synthesizing stable antibody-drug conjugates (ADCs), functionalizing plasmonic nanoparticles, and creating self-assembled monolayers (SAMs) that require strict control over hydrodynamic radius and non-specific protein fouling .
Substituting Thiol-PEG8-acid with generic alkyl thiols (such as 11-mercaptoundecanoic acid, MUA) or shorter PEG analogs introduces critical failure points in aqueous processability and in vivo stability. Alkyl thiols form rigid, hydrophobic monolayers that frequently cause irreversible nanoparticle aggregation in high-ionic-strength physiological buffers and require organic solvents for initial dissolution [1]. Conversely, while Thiol-PEG4-acid is water-soluble, its shorter spacer often fails to provide sufficient steric repulsion to prevent protein corona formation or opsonization . Furthermore, utilizing low-cost polydisperse PEG mixtures instead of this discrete (monodisperse) PEG8 compound results in batch-to-batch irreproducibility in conjugate loading ratios and unpredictable chromatographic retention times during downstream purification.
Surface functionalization with Thiol-PEG8-acid provides enhanced steric stabilization compared to standard alkyl thiols. Studies comparing HS-PEG8-COOH to 11-mercaptoundecanoic acid (MUA) demonstrate that PEG8-coated gold nanoparticles maintain their localized surface plasmon resonance (LSPR) and resist aggregation in physiological buffers [1]. MUA-functionalized particles suffer from hydrophobic collapse and aggregation due to their reliance on purely electrostatic repulsion, which is easily screened by electrolytes. Furthermore, Thiol-PEG8-acid allows for completely aqueous ligand exchange, whereas MUA requires methanol dissolution [2].
| Evidence Dimension | Aqueous processability and buffer stability |
| Target Compound Data | Soluble in water; maintains monodisperse nanoparticle suspension in physiological salts |
| Comparator Or Baseline | MUA (HS-C11-COOH): Requires methanol; induces nanoparticle aggregation via hydrophobic interactions |
| Quantified Difference | Elimination of organic solvent requirement and prevention of salt-induced aggregation |
| Conditions | Ligand exchange on citrate-capped AuNPs and subsequent buffer exposure |
Procurement of PEG8 over MUA is essential for formulating stable nanomedicines and biosensors that must operate reliably in high-ionic-strength biological fluids.
The discrete 8-unit PEG spacer provides an optimal balance between hydrophilicity and conjugation efficiency. Comparative structural analyses of discrete PEG linkers indicate that a PEG8 spacer provides an extended length of approximately 3.9 nm, significantly larger than the ~2.5 nm length of a PEG4 analog . This increased hydrodynamic volume translates to an increased 'stealth' effect, reducing clearance rates and extending circulation half-life in bioconjugates. Unlike excessively long chains (e.g., PEG24), PEG8 minimizes severe steric hindrance that can impair the binding affinity of the targeting antibody or reduce the efficiency of the initial EDC/NHS coupling reaction [1].
| Evidence Dimension | Spacer length and hydrodynamic shielding |
| Target Compound Data | PEG8: ~3.9 nm extended length, optimal stealth properties without severe conjugation hindrance |
| Comparator Or Baseline | PEG4: ~2.5 nm extended length, insufficient shielding; PEG24: excessive steric hindrance |
| Quantified Difference | ~56% increase in spacer length over PEG4, improving in vivo circulation |
| Conditions | Bioconjugate formulation and pharmacokinetic optimization |
Selecting PEG8 over PEG4 or PEG24 allows developers to maximize the circulation half-life of ADCs without compromising manufacturing yields or target binding affinity.
The integration of Thiol-PEG8-acid onto nanoparticle surfaces dramatically improves downstream manufacturability, particularly during freeze-drying processes. Research on gold nanorods (AuNRs) demonstrates that particles functionalized with HS-PEG8-COOH can be successfully lyophilized in the presence of sucrose and subsequently redispersed in water without any significant loss in optical density (OD_LSPR) [1]. In stark contrast, baseline citrate-capped AuNRs undergo irreversible aggregation during the same lyophilization and redispersion cycle, highlighting the robust lyoprotective effect of the PEG8 layer[1].
| Evidence Dimension | Post-lyophilization redispersion recovery |
| Target Compound Data | HS-PEG8-COOH AuNRs: Complete redispersion with preserved LSPR optical density |
| Comparator Or Baseline | Citrate-capped AuNRs: Irreversible aggregation and loss of LSPR signal |
| Quantified Difference | Prevention of irreversible aggregation during freeze-drying |
| Conditions | Lyophilization with 10 wt% sucrose and aqueous reconstitution |
The ability to lyophilize and reconstitute functionalized particles without yield loss is a critical procurement requirement for commercial scale-up and long-term product storage.
Where this compound is the right choice for linking cytotoxic payloads to monoclonal antibodies, providing the necessary hydrophilicity to prevent conjugate aggregation while maintaining an optimal ~3.9 nm spacer to ensure target binding and limit steric hindrance .
Where this compound is the right choice for replacing citrate or MUA on plasmonic nanoparticles, enabling stable, aqueous-based functionalization with capture antibodies via EDC/NHS chemistry without risking salt-induced aggregation in physiological buffers [1].
Where this compound is the right choice for surface-coating therapeutic nanoparticles prior to freeze-drying, ensuring that the final product can be stored as a stable powder and cleanly redispersed in clinical settings without irreversible aggregation[2].